N'-Methylamisulpride
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Overview
Description
LB-102 is a novel compound developed by LB Pharmaceuticals as an N-methylated analogue of amisulpride. Amisulpride is a well-known antipsychotic drug used primarily in Europe for the treatment of schizophrenia and other psychiatric disorders. LB-102 was designed to improve the blood-brain barrier permeability of highly polar benzamides like amisulpride, thereby enhancing its efficacy and reducing peripheral side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
LB-102 is synthesized through the N-methylation of amisulpride. The process involves the reaction of amisulpride with a methylating agent under controlled conditions to introduce the N-methyl group. The reaction is typically carried out in the presence of a base to facilitate the methylation process .
Industrial Production Methods
The industrial production of LB-102 follows a similar synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and consistent production of the compound. Quality control measures are implemented at various stages of the production process to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
LB-102 undergoes several types of chemical reactions, including:
Oxidation: LB-102 can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: LB-102 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LB-102 may yield N-oxide derivatives, while reduction may produce N-methylated secondary amines .
Scientific Research Applications
LB-102 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of N-methylation on the pharmacokinetics and pharmacodynamics of benzamides.
Biology: Investigated for its interactions with various biological targets, including dopamine and serotonin receptors.
Medicine: Developed as a potential treatment for schizophrenia and other psychiatric disorders. .
Industry: Utilized in the development of new antipsychotic drugs with enhanced efficacy and safety profiles.
Mechanism of Action
LB-102 exerts its effects by selectively binding to dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors. The compound’s N-methylation enhances its ability to cross the blood-brain barrier, allowing it to effectively target these receptors in the central nervous system. By antagonizing these receptors, LB-102 helps to alleviate the symptoms of schizophrenia and other psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Amisulpride: The parent compound of LB-102, used primarily in Europe for the treatment of schizophrenia.
LB-103: The N-methylated S enantiomer of amisulpride.
Uniqueness of LB-102
LB-102 is unique in that it combines the beneficial properties of amisulpride with enhanced blood-brain barrier permeability. This results in improved efficacy and reduced peripheral side effects. Additionally, LB-102’s ability to engage both dopamine and serotonin receptors contributes to its polypharmacology, making it a promising candidate for the treatment of schizophrenia and other psychiatric disorders .
Properties
CAS No. |
2227154-23-4 |
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Molecular Formula |
C18H29N3O4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20-18(22)14-10-17(26(23,24)6-2)15(19-3)11-16(14)25-4/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22) |
InChI Key |
NXKXZXNNWRYXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC)S(=O)(=O)CC |
Origin of Product |
United States |
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